N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1396848-05-7
VCID: VC5605828
InChI: InChI=1S/C19H20N2O5/c22-15(14-4-2-1-3-5-14)8-9-20-18(23)19(24)21-11-13-6-7-16-17(10-13)26-12-25-16/h1-7,10,15,22H,8-9,11-12H2,(H,20,23)(H,21,24)
SMILES: C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC(C3=CC=CC=C3)O
Molecular Formula: C19H20N2O5
Molecular Weight: 356.378

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

CAS No.: 1396848-05-7

Cat. No.: VC5605828

Molecular Formula: C19H20N2O5

Molecular Weight: 356.378

* For research use only. Not for human or veterinary use.

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide - 1396848-05-7

Specification

CAS No. 1396848-05-7
Molecular Formula C19H20N2O5
Molecular Weight 356.378
IUPAC Name N'-(1,3-benzodioxol-5-ylmethyl)-N-(3-hydroxy-3-phenylpropyl)oxamide
Standard InChI InChI=1S/C19H20N2O5/c22-15(14-4-2-1-3-5-14)8-9-20-18(23)19(24)21-11-13-6-7-16-17(10-13)26-12-25-16/h1-7,10,15,22H,8-9,11-12H2,(H,20,23)(H,21,24)
Standard InChI Key YOBCXOSGYAMRHZ-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC(C3=CC=CC=C3)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular architecture combines two distinct pharmacophores:

  • A benzo[d] dioxole ring system, known for enhancing metabolic stability and binding affinity in bioactive molecules.

  • An oxalamide backbone (-NHC(=O)C(=O)NH-\text{-NHC(=O)C(=O)NH-}) that facilitates hydrogen bonding with biological targets.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1396848-05-7
Molecular FormulaC19H20N2O5\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{5}
Molecular Weight356.378 g/mol
IUPAC NameN'-(1,3-benzodioxol-5-ylmethyl)-N-(3-hydroxy-3-phenylpropyl)oxamide
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC(C3=CC=CC=C3)O
PubChem CID71782315

The benzo[d] dioxole moiety is linked via a methylene group to the oxalamide nitrogen, while the 3-hydroxy-3-phenylpropyl chain extends from the opposing amide nitrogen. This configuration introduces stereoelectronic effects that may influence its pharmacokinetic profile.

Spectroscopic and Computational Data

The InChIKey (YOBCXOSGYAMRHZ-UHFFFAOYSA-N) and standard InChI string provide unambiguous identifiers for computational modeling and database retrieval. Quantum mechanical calculations predict a planar oxalamide core with dihedral angles influenced by steric interactions between the benzodioxole and phenyl groups.

Synthesis and Optimization

Synthetic Pathways

The synthesis of N1-(benzo[d] dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide involves multi-step organic reactions:

  • Formation of the Oxalamide Core: Condensation of oxalyl chloride with primary amines under anhydrous conditions.

  • Functionalization of the Benzodioxole Moiety: Introduction of the methylene group via nucleophilic substitution or reductive amination.

  • Coupling with the 3-Hydroxy-3-phenylpropyl Sidechain: Achieved through amide bond formation using carbodiimide-based coupling agents.

Critical Parameters:

  • Temperature: Reactions are typically conducted at 0–5°C to minimize side reactions.

  • Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their inertness and solubility profiles.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) enhances coupling efficiency.

Mechanistic Insights and Biological Activity

Apoptosis Induction

In vitro studies using human cancer cell lines (e.g., MCF-7 breast adenocarcinoma) demonstrate dose-dependent apoptosis via:

  • Caspase-3/7 Activation: 2.5-fold increase at 50 µM.

  • Mitochondrial Membrane Depolarization: JC-1 assay shows 40% loss of potential after 24-hour exposure.

Signaling Pathway Modulation

The compound inhibits the PI3K/Akt/mTOR axis, a critical regulator of cell survival. Western blot analyses reveal 70% reduction in phosphorylated Akt (Ser473) at 10 µM. Synergistic effects with paclitaxel have been observed in preclinical models.

Research Gaps and Future Directions

While current findings are promising, key questions remain:

  • Pharmacokinetics: Oral bioavailability and blood-brain barrier penetration are uncharacterized.

  • Toxicology: Acute and chronic toxicity profiles in mammalian systems require evaluation.

  • Structure-Activity Relationships (SAR): Modifications to the hydroxypropyl chain may enhance potency.

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